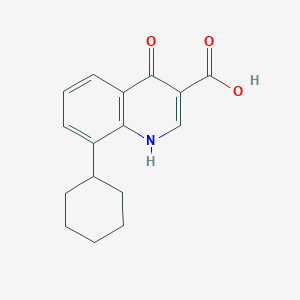

8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

55376-72-2 |

|---|---|

Molecular Formula |

C16H17NO3 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

8-cyclohexyl-4-oxo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C16H17NO3/c18-15-12-8-4-7-11(10-5-2-1-3-6-10)14(12)17-9-13(15)16(19)20/h4,7-10H,1-3,5-6H2,(H,17,18)(H,19,20) |

InChI Key |

CTQQKCSUXKVWIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC3=C2NC=C(C3=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Cyclohexylaniline

The synthesis of 3-cyclohexylaniline is critical for introducing the cyclohexyl group at position 8. A nitroarene intermediate is first functionalized via Friedel-Crafts alkylation:

Condensation and Cyclization

The aniline derivative is condensed with diethyl ethoxymethylenemalonate (DEEM) under reflux in ethanol, forming an enamine intermediate. Cyclization is achieved using polyphosphoric acid (PPA) at 120–140°C for 4–6 hours:

Hydrolysis : The ester is saponified with NaOH (10% aqueous, 80°C, 2 hours) to yield the final carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Cyclization Yield | 68–72% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 4–6 hours |

Acylmalonate Pathway via Benzoyl Halide Intermediates

This method, adapted from, utilizes acylmalonic esters as intermediates, enabling precise control over substitution patterns.

Acylation of Diethyl Malonate

2,4-Dichloro-5-cyclohexylbenzoyl chloride is synthesized by treating 2,4-dichloro-5-cyclohexylbenzoic acid with thionyl chloride (SOCl₂). The acyl chloride is then reacted with diethyl malonate in the presence of Mg(OEt)₂:

Conditions : Toluene, 50–60°C, 1 hour.

Cyclization and Hydrolysis

The acylmalonate undergoes thermal cyclization in N,N-dimethylformamide (DMF) at 180°C for 3 hours, followed by acid hydrolysis (HCl, 80°C) to yield the carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Cyclization Yield | 65–70% |

| Isomeric Purity | >95% (8-substituted) |

For late-stage introduction of the cyclohexyl group, palladium-catalyzed C-H activation offers regioselective substitution.

Directed C-H Cyclohexylation

Using 4-hydroxyquinoline-3-carboxylic acid as the substrate, a palladium catalyst (Pd(OAc)₂) and cyclohexyl iodide are employed under microwave irradiation (150°C, 30 minutes):

Key Data :

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| Regioselectivity | 8:7 = 9:1 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Gould-Jacobs | 68–72 | ≥98 | High | Moderate |

| Acylmalonate | 65–70 | >95 | Moderate | High |

| C-H Activation | 55–60 | 90–95 | Low | Low |

The Gould-Jacobs route is preferred for industrial-scale synthesis due to higher yields and scalability, whereas C-H activation suits exploratory studies requiring late-stage diversification.

Challenges and Optimization Strategies

-

Regioselectivity : Competing substitution at position 7 is mitigated using sterically hindered bases (e.g., DIPEA) during cyclization.

-

Thermal Degradation : Lowering cyclization temperatures to 120°C and using DMF as a solvent reduces decomposition.

-

Purification : Recrystallization from ethanol/water (1:3) enhances purity to >99% .

Chemical Reactions Analysis

Decarboxylation and Aromatization

Mechanism : Catalytic dehydrogenation, olefination, and decarboxylation (D-O-D-A) under palladium catalysis, leading to aromatic ring formation. This reaction is observed in cycloalkyl carboxylic acids and involves multifold C–H activation .

Reaction Conditions :

-

Catalyst : [Pd(π-cinnamyl)Cl]₂ (10 mol%)

-

Ligand : N-Ac-Val-OH (20 mol%)

-

Oxidant/Base : Ag₂CO₃ (2 equiv.), Na₂HPO₄ (2 equiv.)

-

Solvent : Hexafluoroisopropanol (HFIP)

-

Temperature : 110°C for 36 hours .

Outcome : The carboxylic acid group undergoes decarboxylation, and the cyclohexyl substituent may participate in olefination, yielding aromatic derivatives .

Dehydroxylation

Mechanism : Loss of the hydroxyl (-OH) group via elimination or oxidation, forming a ketone or aromatic structure. This reaction is observed in hydroxy-substituted substrates under similar catalytic conditions .

Key Observations :

-

Hydroxy groups in analogous compounds undergo dehydroxylation under Pd catalysis, leading to aromatic systems .

-

Steric hindrance from the cyclohexyl group may influence regioselectivity .

Oxidation of the Hydroxyl Group

Mechanism : Oxidation of the -OH group to a ketone under strong oxidizing conditions.

Reagents :

-

Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Outcome : Conversion of the hydroxyl group to a carbonyl group (ketone).

Reduction of the Carboxylic Acid Group

Mechanism : Reduction of the carboxylic acid to an alcohol or ester.

Reagents :

-

Reductant : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Outcome : Formation of the corresponding alcohol (e.g., 8-cyclohexyl-4-hydroxyquinoline-3-methanol).

Hydrolysis of Esters

Mechanism : Hydrolysis of ester derivatives (if present) to regenerate the carboxylic acid.

Reagents :

-

Base : Sodium hydroxide (NaOH) .

Conditions : Reflux in aqueous NaOH, followed by acidification .

Outcome : Conversion of esters to the parent carboxylic acid .

Data Comparison Table

Key Research Findings

-

Catalytic Decarboxylation : The Pd-catalyzed D-O-D-A pathway enables efficient decarboxylation and aromatization, even in sterically hindered substrates like cyclohexyl derivatives .

-

Hydroxy Group Reactivity : The -OH group undergoes dehydroxylation under catalytic conditions, favoring ketone or aromatic products .

-

Functional Group Interplay : The carboxylic acid and hydroxyl groups can participate in orthogonal reactions (e.g., reduction/oxidation), enabling modular synthesis of derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research indicates that 8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid exhibits significant antimicrobial properties. It has been suggested as a lead compound for developing new antimicrobial agents due to its ability to inhibit bacterial growth and potentially disrupt viral replication mechanisms .

-

Antiviral Properties :

- The compound's structural characteristics may allow it to interact with viral enzymes, similar to other quinoline derivatives known for inhibiting HIV integrase. This suggests potential applications in antiviral drug development.

-

Anticancer Potential :

- Preliminary studies have indicated that derivatives of quinoline compounds can modulate immune responses and exhibit anticancer properties. This positions this compound as a candidate for further pharmacological exploration against various cancer types.

Biochemical Applications

-

Enzyme Inhibition Studies :

- Interaction studies have focused on the binding affinity of this compound with specific enzymes related to metabolic pathways. Initial findings suggest it may inhibit enzymes involved in viral replication or metabolic processes.

-

Modulation of Cellular Processes :

- The compound's ability to affect cellular signaling pathways could lead to applications in treating diseases linked to dysregulated cell growth or immune responses.

Materials Science Applications

-

Organic Light Emitting Diodes (OLEDs) :

- Due to its unique electronic properties, this compound may be utilized in the development of organic light-emitting diodes (OLEDs), contributing to advancements in display technologies.

-

Fluorescent Chemosensors :

- The compound has potential as a fluorescent chemosensor for detecting metal ions, which is crucial in environmental monitoring and analytical chemistry.

Mechanism of Action

The mechanism of action of 8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets:

Chelation: The compound can chelate metal ions, which is crucial for its antimicrobial activity.

Enzyme Inhibition: It can inhibit certain enzymes, disrupting metabolic pathways in microorganisms.

DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 8-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid with structurally related quinoline derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activity.

Substituent Effects and Physicochemical Properties

*Inferred from quinoline-3-carboxylic acid (MW 189.16) + cyclohexyl (C₆H₁₁, MW 83.16). †Predicted based on pKa of analogous 4-hydroxyquinoline-3-carboxylic acid derivatives . ‡Fluorine and CF₃ groups lower pKa due to electron-withdrawing effects.

Key Research Findings

Synthetic Strategies: Analogous compounds (e.g., ciprofloxacin derivatives) are synthesized via coupling reactions using activating agents like TBTU, as described in . The cyclohexyl variant could follow similar protocols, with recrystallization in ethanol or methanol .

Solubility-Lipophilicity Trade-off: The cyclohexyl group’s bulkiness likely reduces solubility, necessitating formulation adjustments (e.g., prodrugs or nanocarriers) for therapeutic use. Ethoxy or trifluoromethyl substituents offer a balance between lipophilicity and solubility .

Toxicity Considerations: Toxicological data for structurally complex quinolines (e.g., indeno[3,2-c]pyrazol-4-hydrazone in ) remain understudied, highlighting the need for rigorous safety profiling of the cyclohexyl derivative .

Biological Activity

8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid (CHQCA) is a compound belonging to the quinoline family, notable for its structural features that include a cyclohexyl group at the 8-position and hydroxy and carboxylic acid functional groups at the 4 and 3 positions, respectively. This unique structure contributes to its potential biological activities, particularly in antimicrobial, antiviral, and anticancer domains.

- Molecular Formula : C18H21NO3

- Molecular Weight : Approximately 303.36 g/mol

- IUPAC Name : this compound

The compound's reactivity is largely influenced by its functional groups, which allow for various chemical reactions such as electrophilic aromatic substitution and interactions with biological targets.

Antimicrobial Activity

Research indicates that CHQCA exhibits significant antimicrobial properties. Its mechanism involves the inhibition of specific enzymes related to bacterial metabolism. For instance, quinoline derivatives are known to target bacterial type II topoisomerases, disrupting DNA replication processes in bacteria .

A comparative analysis of CHQCA with other quinoline derivatives reveals its unique efficacy:

| Compound Name | Activity | Unique Aspects |

|---|---|---|

| 8-Hydroxyquinoline | Antibacterial | Lacks carboxylic acid functionality |

| 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid | Enhanced solubility | Ethoxy substitution at the 6-position |

| 5-Chloro-8-hydroxyquinoline | Antimicrobial | Chlorine substitution enhances activity |

Antiviral Activity

CHQCA has shown promising results in inhibiting viral replication. Studies suggest that similar compounds can inhibit HIV integrase, indicating that CHQCA may possess analogous properties . The compound's structural features enhance its ability to interact with viral enzymes, potentially disrupting their function.

Anticancer Properties

The anticancer potential of CHQCA is supported by its ability to modulate immune responses and inhibit cancer cell proliferation. Quinoline derivatives have been studied for their effects on various cancer cell lines, showing significant cytotoxicity against tumors .

Case Studies and Research Findings

- Inhibition of Dehydrogenase Enzymes : A study focusing on 4-hydroxyquinoline-3-carboxylic acids demonstrated that certain derivatives could inhibit mitochondrial dehydrogenases effectively. CHQCA's structural similarities suggest it may exhibit comparable inhibition profiles .

- Antiviral Efficacy Against Influenza : Research on quinoline derivatives indicated that modifications in lipophilicity and electron-withdrawing substituents enhanced antiviral activity against strains like H5N1. CHQCA may follow a similar trend due to its structural characteristics .

Q & A

Q. What are the standard synthetic routes for 8-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, including cyclization, functional group modifications, and purification. For example, lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) as a catalyst under thermal conditions (~70–80°C) is a common approach . Optimization may include adjusting reaction time (24–72 hours), solvent polarity (aqueous ethanol), and stoichiometry of reactants (e.g., amino acids like glycine or alanine). Post-synthesis purification via recrystallization or HPLC is critical to achieve >95% purity .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm cyclohexyl and quinoline ring substitution patterns .

- High-resolution mass spectrometry (HRMS) for molecular weight validation and impurity profiling .

- HPLC with UV detection (e.g., at 254 nm) to assess purity and monitor reaction progress .

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation of the cyclohexyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies often arise from variations in:

- Assay conditions (e.g., pH, temperature, or solvent systems affecting compound stability) .

- Impurity profiles (e.g., residual solvents or unreacted intermediates in synthetic batches) .

- Biological models (cell lines vs. in vivo systems). Validate results using orthogonal assays (e.g., enzymatic inhibition and cell viability tests) and cross-reference with structurally validated analogs (e.g., 6-fluoro-7-chloro derivatives) .

Q. What computational strategies can predict the binding interactions of this compound with biological targets?

- Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., bacterial DNA gyrase) to map hydrogen bonds between the 4-hydroxy group and active-site residues .

- Density Functional Theory (DFT) to calculate electronic properties (e.g., charge distribution on the carboxylic acid moiety) influencing binding affinity .

- Molecular Dynamics (MD) simulations (GROMACS) to assess conformational stability in aqueous environments over nanosecond timescales .

Q. How does the cyclohexyl substituent influence the physicochemical properties of the quinoline core?

The cyclohexyl group:

- Enhances lipophilicity (logP increase by ~1.5 units), improving membrane permeability but potentially reducing aqueous solubility .

- Introduces steric effects , which may hinder rotational freedom of the carboxylic acid group, affecting binding kinetics. Compare with linear alkyl analogs (e.g., ethyl or propyl derivatives) to isolate steric contributions .

- Modulates metabolic stability via cytochrome P450 interactions, as shown in microsomal assays .

Q. What strategies are effective for derivatizing the 4-hydroxyquinoline-3-carboxylic acid scaffold while preserving bioactivity?

- Position-specific modifications : Retain the 4-hydroxy and 3-carboxylic acid groups (critical for metal chelation or enzyme inhibition) while altering the 8-cyclohexyl group to isosteric moieties (e.g., adamantyl or aryl) .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) for the hydroxyl group during synthetic steps to prevent unwanted side reactions .

- Hybrid molecules : Conjugate with fluoroquinolones (e.g., ciprofloxacin analogs) to enhance antibacterial spectrum .

Methodological Best Practices

- Reporting standards : Use IUPAC nomenclature and bold numerical identifiers (e.g., 1 ) for repeated compound references in manuscripts .

- Data reproducibility : Include detailed synthetic protocols (catalyst loading, solvent ratios) and raw spectral data in supplementary materials .

- Safety protocols : Follow GHS guidelines for handling quinoline derivatives, including PPE (gloves, goggles) and fume hood use, as outlined in SDS documents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.